6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
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Overview
Description
6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C₉H₁₁N₃O₂S and a molecular weight of 225.27 g/mol . This compound features an imidazo-thiadiazole core, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-isopropyl-4-methylthiosemicarbazide with ethyl chloroformate, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium methoxide in dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted imidazo-thiadiazole derivatives.
Scientific Research Applications
6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound’s imidazo-thiadiazole core allows it to bind to specific sites, modulating biochemical pathways and exerting its biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
- 2-Isopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
Uniqueness
6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C9H11N3O2S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2S/c1-4(2)6-7(8(13)14)12-9(10-6)15-5(3)11-12/h4H,1-3H3,(H,13,14) |
InChI Key |
VTIAXXJTIITMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(N=C2S1)C(C)C)C(=O)O |
Origin of Product |
United States |
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